4H-1,4-Thiazine-4-carbonitrile
Description
Properties
CAS No. |
104132-75-4 |
|---|---|
Molecular Formula |
C5H4N2S |
Molecular Weight |
124.161 |
IUPAC Name |
1,4-thiazine-4-carbonitrile |
InChI |
InChI=1S/C5H4N2S/c6-5-7-1-3-8-4-2-7/h1-4H |
InChI Key |
HXHZDFQMDMUZDU-UHFFFAOYSA-N |
SMILES |
C1=CSC=CN1C#N |
Synonyms |
4H-1,4-Thiazine-4-carbonitrile(9CI) |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
The biological activities of 4H-1,4-thiazine-4-carbonitrile derivatives have been extensively studied. Key findings include:
- Antimicrobial Activity : Compounds derived from 4H-1,4-thiazine have demonstrated significant antimicrobial properties against various pathogens. For instance, studies have shown that certain derivatives exhibit potent antibacterial and antifungal activities .
- Antioxidant Properties : Research indicates that these compounds possess antioxidant capabilities, which can be beneficial in combating oxidative stress-related diseases .
- Pharmacological Potential : The unique nitrogen and sulfur arrangement in the thiazine scaffold contributes to a range of pharmacological effects including antihypertensive and anticancer activities. These properties are attributed to the ability of these compounds to inhibit specific enzymes involved in disease processes .
Applications in Medicinal Chemistry
The applications of this compound in medicinal chemistry are particularly noteworthy:
Table 1: Pharmacological Activities of 4H-1,4-Thiazine Derivatives
| Activity Type | Examples of Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Various derivatives | Inhibition of bacterial growth |
| Antioxidant | Selected thiazine compounds | Reduction of oxidative stress |
| Anticancer | Specific aryl-substituted forms | Induction of apoptosis in cancer cells |
| Antihypertensive | Certain synthesized variants | Lowering blood pressure |
Applications in Material Science
In addition to biological applications, 4H-1,4-thiazine derivatives are being explored for their utility in material science:
- Smart Materials : The chromophoric properties of these compounds enable their use in smart packaging and sensors. Their ability to undergo photochromism can be exploited for developing responsive materials that change color under specific conditions .
- Electrochromic Devices : The electrochemical properties associated with thiazine derivatives make them suitable candidates for use in electrochromic devices that change color when an electric current is applied .
Case Studies
Recent case studies provide insight into the practical applications of 4H-1,4-thiazine derivatives:
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of several synthesized thiazine derivatives against common pathogens. Results indicated that certain compounds exhibited minimum inhibitory concentrations comparable to established antibiotics .
- Development of Smart Packaging : Research demonstrated the incorporation of thiazine-based dyes into packaging materials that change color in response to pH changes, indicating spoilage or contamination .
- Pharmacological Evaluation : A series of clinical trials assessed the antihypertensive effects of specific thiazine derivatives in patients with hypertension. Preliminary results showed significant reductions in systolic and diastolic blood pressure with minimal side effects .
Preparation Methods
Copper–Organic Framework (Cu-MOF-74) Mediated Synthesis
A seminal approach for synthesizing 4H-benzothiazine-4-carbonitriles involves the use of Cu-MOF-74 as a heterogeneous catalyst. In this method, 2-aminobenzothiazoles react with aldehydes and a nitrile source under mild conditions. For instance, the reaction of 2-aminobenzothiazole (1.0 mmol) with aryl aldehydes (1.2 mmol) and trimethylsilyl cyanide (TMSCN, 1.5 mmol) in the presence of Cu-MOF-74 (5 mol%) in ethanol at 60°C yields 3-aryl-4H-benzothiazine-4-carbonitriles in 72–89% yield after 6–8 hours. The catalyst facilitates both C–N bond formation and cyano group incorporation via a tandem imine formation–cyclization mechanism.
Palladium-Catalyzed Cross-Coupling Reactions
Condensation Reactions with α-Halocarbonyl Compounds
Reaction with Bromoacetonitrile Derivatives
The condensation of 2-aminothiophenol (2-ATP) with α-halonitriles represents a plausible route to 4H-1,4-thiazine-4-carbonitrile. In a related study, 2-ATP (1.0 mmol) reacted with bromoacetophenones (1.0 mmol) in diethyl ether under reflux to form 3-aryl-2H-benzothiazines. Replacing bromoacetophenone with bromoacetonitrile (or its derivatives) could theoretically yield the desired nitrile via nucleophilic substitution followed by cyclization. For instance:
Microwave-Assisted Synthesis
Microwave irradiation accelerates similar condensations. A protocol for 2,3-disubstituted 4H-benzothiazines using 2-ATP and 1,3-dicarbonyl compounds achieved 85–92% yields in 10–15 minutes under microwave conditions. Applying this method to α-cyano ketones (e.g., cyanomethyl ketones) could streamline nitrile incorporation.
Oxidative Cyclization of Thiol-Containing Precursors
Kornblum Oxidation and Tandem Cyclization
Jinwu Zhao et al. demonstrated a three-component oxidative coupling of 2-ATP, anilines, and methyl ketones using KI/DMSO under an oxygen atmosphere to form 1,4-benzothiazines. Adapting this method by substituting methyl ketones with cyanomethyl ketones (e.g., CH3COCN) could yield 4-cyano derivatives. The proposed mechanism involves:
Radical-Mediated Approaches
Ya-mei Lin et al. developed a radical-based synthesis of 1,4-benzothiazines using Cs2CO3 in methanol. Introducing acrylonitrile as a substrate could enable nitrile group incorporation via radical addition to the α,β-unsaturated nitrile, followed by cyclization.
Post-Cyclization Functionalization
Cyanation of Preformed Thiazines
Late-stage cyanation offers an alternative route. For example, 4H-1,4-thiazine-3-carboxylic acid derivatives can be converted to nitriles via dehydration of primary amides using POCl3 or SOCl2. A reported protocol for benzo-thiazines achieved 68–75% yields using POCl3 in DMF at 0°C.
Palladium-Mediated Cyanation
Cross-coupling of 4-bromo-1,4-thiazine with Zn(CN)2 or CuCN in the presence of Pd catalysts (e.g., Pd(PPh3)4) could introduce the nitrile group. This method mirrors aryl cyanation reactions, which typically proceed in 60–80% yields.
Green Chemistry Approaches
Q & A
Q. Table 1: Representative Synthetic Conditions
| Precursor | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Thiophene-based | Malononitrile, EtOH, reflux | 63% | |
| Aryl halides | Pd(dppf)Cl₂, ACN/DMF, 80°C | 91–95% |
Basic: How is the crystal structure of this compound derivatives determined?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:
- Crystallization : Slow evaporation of ethanol/toluene mixtures yields suitable crystals (: recrystallization from 96% ethanol/toluene) .
- Structural features : π–π stacking and hydrogen bonding (C–H⋯N) stabilize the lattice (: CCDC 2128844 data) .
Advanced: How can researchers optimize reaction conditions for synthesizing this compound derivatives with high regioselectivity?
Methodological Answer:
Optimization strategies include:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of nitrile groups (: NaCNBH₃ in DMF/DCE improves reductive amination) .
- Catalyst screening : Pd-based catalysts (e.g., Pd(dppf)Cl₂) improve cross-coupling efficiency (: 80°C, 12 h for 91–95% yields) .
- Temperature control : Prolonged reflux (6–20 h) ensures complete cyclization () .
Advanced: What analytical techniques are most effective for characterizing the nitrile and aromatic systems in these derivatives?
Methodological Answer:
- IR spectroscopy : The C≡N stretch appears at ~2187–2190 cm⁻¹ () .
- NMR spectroscopy : Aromatic protons resonate at δ 7.0–8.5 ppm (¹H NMR), while nitrile carbons appear at ~115–120 ppm (¹³C NMR) () .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight (: HRMS for compound 5g) .
Q. Table 2: Key Spectral Data
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| C≡N | 2187–2190 | – | 115–120 |
| Aromatic C–H | – | 7.0–8.5 | 110–150 |
Advanced: How do researchers address discrepancies in reported melting points or spectral data for these derivatives?
Methodological Answer:
- Recrystallization validation : Repurify compounds using solvents with varying polarity (e.g., : ethanol/toluene vs. DMF) .
- Analytical cross-checking : Compare IR, NMR, and XRD data across studies to identify impurities or polymorphs (e.g., vs. 11 for π–π interactions) .
- Batch reproducibility : Repeat syntheses under identical conditions to assess variability (: 91–95% yields across derivatives) .
Advanced: What mechanistic insights exist for the biological activity of this compound derivatives?
Methodological Answer:
- Tyrosinase inhibition : Derivatives like 6i () show activity via competitive binding to the enzyme’s active site (IR: C=O at 1659 cm⁻¹ correlates with inhibition) .
- Anticancer mechanisms : NF-κB pathway modulation (: luciferase reporter assays) and apoptosis induction (flow cytometry for cell cycle arrest) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
